RN486

Catalog No.
S547908
CAS No.
1242156-23-5
M.F
C35H35FN6O3
M. Wt
606.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RN486

CAS Number

1242156-23-5

Product Name

RN486

IUPAC Name

6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one

Molecular Formula

C35H35FN6O3

Molecular Weight

606.7 g/mol

InChI

InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)

InChI Key

ZTUJNJAKTLHBEX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO

Solubility

Soluble in DMSO, not in water

Synonyms

RN486; RN-486; RN 486

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO

Description

The exact mass of the compound 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one is 606.27547 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RN486 is a potent and selective inhibitor of Bruton's Tyrosine Kinase, a critical enzyme involved in B-cell receptor signaling pathways. This compound is particularly significant in the context of treating various hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. RN486 has been designed through structure-based drug design techniques to optimize its efficacy and selectivity against Bruton's Tyrosine Kinase, distinguishing it from other inhibitors in the same class .

RN486 exhibits specific chemical reactivity primarily through its interactions with Bruton's Tyrosine Kinase and the ATP-binding site. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, which is essential for inhibiting its activity. Notably, RN486 has been shown to decrease the ATPase activity of the ABCG2 transporter, which is crucial for drug efflux in resistant cancer cells .

The biological activity of RN486 is characterized by its ability to inhibit Bruton's Tyrosine Kinase effectively. This inhibition leads to decreased proliferation of B-cell malignancies and enhances the sensitivity of cancer cells to conventional chemotherapeutics by reversing drug resistance mechanisms associated with ATP-binding cassette transporters like ABCG2. Studies have demonstrated that RN486 significantly increases intracellular levels of substrates like mitoxantrone in ABCG2-overexpressing cells, thus enhancing chemotherapeutic efficacy .

  • Cyclization: Formation of the cyclopropyl ring.
  • Fluorination: Introduction of the fluorine atom at the 8-position.
  • Functionalization: Addition of various functional groups to enhance selectivity and potency.
  • Purification: Final purification steps often involve chromatography techniques to isolate the desired compound with high purity .

RN486 is primarily applied in oncology as a targeted therapy for B-cell malignancies. Its role as a Bruton's Tyrosine Kinase inhibitor allows it to:

  • Treat chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Overcome multidrug resistance in cancer cells by modulating transporter activities.
  • Serve as a research tool for studying B-cell signaling pathways and resistance mechanisms in cancer .

Interaction studies have revealed that RN486 binds effectively to both Bruton's Tyrosine Kinase and the ABCG2 transporter. Molecular docking analyses indicate that RN486 interacts with specific amino acid residues within these proteins, stabilizing its binding through various forces such as hydrogen bonding and hydrophobic interactions. This interaction not only inhibits kinase activity but also disrupts efflux mechanisms that contribute to drug resistance in cancer cells .

Compound NameMechanism of ActionUnique Features
IbrutinibBruton's Tyrosine Kinase inhibitorFirst-in-class; FDA-approved
AcalabrutinibBruton's Tyrosine Kinase inhibitorMore selective than Ibrutinib
ZanubrutinibBruton's Tyrosine Kinase inhibitorDesigned for improved pharmacokinetics
R406Bruton's Tyrosine Kinase inhibitorEarlier generation; less selective

RN486's unique structural modifications provide it with enhanced selectivity and reduced off-target effects compared to these other inhibitors, making it a promising candidate for further clinical development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

606.27546716 g/mol

Monoisotopic Mass

606.27546716 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RN486

Dates

Modify: 2023-08-15
1: Mina-Osorio P, LaStant J, Keirstead N, Whittard T, Ayala J, Stefanova S, Garrido R, Dimaano N, Hilton H, Giron M, Lau KY, Hang J, Postelnek J, Kim Y, Min S, Patel A, Woods J, Ramanujam M, DeMartino J, Narula S, Xu D. Suppression of glomerulonephritis in lupus-prone NZB × NZW mice by RN486, a selective inhibitor of Bruton's tyrosine kinase. Arthritis Rheum. 2013 Sep;65(9):2380-91. doi: 10.1002/art.38047. PubMed PMID: 23754328.
2: Xu D, Kim Y, Postelnek J, Vu MD, Hu DQ, Liao C, Bradshaw M, Hsu J, Zhang J, Pashine A, Srinivasan D, Woods J, Levin A, O'Mahony A, Owens TD, Lou Y, Hill RJ, Narula S, DeMartino J, Fine JS. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents. J Pharmacol Exp Ther. 2012 Apr;341(1):90-103. doi: 10.1124/jpet.111.187740. PubMed PMID: 22228807.
3: Lou Y, Han X, Kuglstatter A, Kondru RK, Sweeney ZK, Soth M, McIntosh J, Litman R, Suh J, Kocer B, Davis D, Park J, Frauchiger S, Dewdney N, Zecic H, Taygerly JP, Sarma K, Hong J, Hill RJ, Gabriel T, Goldstein DM, Owens TD. Structure-based drug design of RN486, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis. J Med Chem. 2015 Jan 8;58(1):512-6. doi: 10.1021/jm500305p. PubMed PMID: 24712864.
4: Hartkamp LM, Fine JS, van Es IE, Tang MW, Smith M, Woods J, Narula S, DeMartino J, Tak PP, Reedquist KA. Btk inhibition suppresses agonist-induced human macrophage activation and inflammatory gene expression in RA synovial tissue explants. Ann Rheum Dis. 2015 Aug;74(8):1603-11. doi: 10.1136/annrheumdis-2013-204143. PubMed PMID: 24764451.
5: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorg Med Chem. 2015 Feb 15;23(4):891-901. doi: 10.1016/j.bmc.2014.10.043. PubMed PMID: 25596757.
6: Zhao X, Xin M, Huang W, Ren Y, Jin Q, Tang F, Jiang H, Wang Y, Yang J, Mo S, Xiang H. Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Jan 15;23(2):348-64. doi: 10.1016/j.bmc.2014.11.006. PubMed PMID: 25515957.
7: Hsu J, Gu Y, Tan SL, Narula S, DeMartino JA, Liao C. Bruton's Tyrosine Kinase mediates platelet receptor-induced generation of microparticles: a potential mechanism for amplification of inflammatory responses in rheumatoid arthritis synovial joints. Immunol Lett. 2013 Feb;150(1-2):97-104. doi: 10.1016/j.imlet.2012.12.007. PubMed PMID: 23266841.
8: Wang J, Lau KY, Jung J, Ravindran P, Barrat FJ. Bruton's tyrosine kinase regulates TLR9 but not TLR7 signaling in human plasmacytoid dendritic cells. Eur J Immunol. 2014 Apr;44(4):1130-6. doi: 10.1002/eji.201344030. PubMed PMID: 24375473.
9: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Aug 1;23(15):4344-53. doi: 10.1016/j.bmc.2015.06.023. PubMed PMID: 26169764.

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